molecular formula C26H24ClN3O5S B11440627 N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B11440627
M. Wt: 526.0 g/mol
InChI Key: XCWOQZSWUHRCOZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a chlorophenethyl group, and a formyl-methoxybenzyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Attachment of the Chlorophenethyl Group:

    Introduction of the Formyl-Methoxybenzyl Moiety: This step involves the formylation and methoxylation of the benzyl group, followed by its attachment to the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(4-chlorophenethyl)-3-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H24ClN3O5S

Molecular Weight

526.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C26H24ClN3O5S/c1-35-22-7-4-18(16-31)14-19(22)15-30-21-10-13-36-24(21)25(33)29(26(30)34)12-9-23(32)28-11-8-17-2-5-20(27)6-3-17/h2-7,10,13-14,16H,8-9,11-12,15H2,1H3,(H,28,32)

InChI Key

XCWOQZSWUHRCOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

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